molecular formula C9H13N3 B2798821 N-cyclobutyl-6-methylpyrimidin-4-amine CAS No. 1249843-37-5

N-cyclobutyl-6-methylpyrimidin-4-amine

Cat. No.: B2798821
CAS No.: 1249843-37-5
M. Wt: 163.224
InChI Key: ZXNSQHOFBBPXAY-UHFFFAOYSA-N
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Description

N-Cyclobutyl-6-methylpyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. This aminopyrimidine scaffold is recognized as a privileged structure in the development of kinase inhibitors . Compounds within this structural class are frequently investigated for their potential to inhibit specific kinases, such as the TOR (Target of Rapamycin) kinase, which is a critical target in cancer therapeutics and the study of cellular proliferation pathways . The cyclobutyl and methyl substituents on the pyrimidine core are common features designed to optimize molecular interactions within the ATP-binding sites of target enzymes, influencing the compound's potency and selectivity . Researchers utilize this chemical as a versatile intermediate or core structure for designing and synthesizing novel small-molecule therapeutics. Its primary research value lies in preclinical studies for various cancers, including but not limited to non-small cell lung carcinoma, glioblastoma, renal cancer, and sarcoma . This product is intended for research and development applications only. It is strictly not for diagnostic or therapeutic use in humans or animals, nor is it intended for personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

N-cyclobutyl-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-5-9(11-6-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNSQHOFBBPXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 6-methyl-4-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclobutyl-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares N-cyclobutyl-6-methylpyrimidin-4-amine with key analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Differences Potential Applications Reference
This compound Cyclobutyl (4), Methyl (6) C₉H₁₂N₄ 176.22 g/mol Cyclobutyl group for steric bulk Kinase inhibitors, antimicrobials
6-Chloro-N-methylpyrimidin-4-amine Chloro (6), Methylamine (4) C₅H₆ClN₃ 143.57 g/mol Chlorine enhances electrophilicity Intermediate in drug synthesis
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazinyl (6), Butyl (4) C₁₃H₂₁N₅ 247.34 g/mol Piperazine ring for H-bonding and solubility CNS-targeted pharmaceuticals
6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine Cyclobutyl (6), Methoxyethyl (2) C₁₁H₁₇N₃O 207.27 g/mol Methoxyethyl increases polarity Material science applications
6-Chloro-N,N-dimethylpyrimidin-4-amine Chloro (6), Dimethylamine (4) C₆H₇ClN₃ 156.59 g/mol Dimethylamine reduces steric hindrance Agrochemical intermediates
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine Methylphenyl (4), Methyl (6) C₁₂H₁₃N₃ 199.25 g/mol Aromatic ring enhances π-π stacking Organic electronics

Biological Activity

N-cyclobutyl-6-methylpyrimidin-4-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a cyclobutyl group at the 2-position and a methyl group at the 6-position. Its molecular formula is C10_{10}H14_{14}N4_{4}, and it is recognized for its role as a building block in the synthesis of more complex heterocyclic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects on growth.

Antiviral Activity

The compound has also been explored for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve interaction with viral enzymes or host cell receptors, although specific targets remain to be fully elucidated.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. It has shown activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound appears to induce apoptosis in cancer cells by disrupting tubulin polymerization, thereby interfering with cell cycle progression .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can bind to specific enzymes, blocking their active sites and inhibiting their activity. This property may contribute to its anti-inflammatory effects by reducing the activity of enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways related to growth and survival.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis demonstrated increased levels of annexin V-positive cells, indicating early apoptotic changes.

Data Tables

Activity Target Effect Reference
AntimicrobialE. coli, S. aureusSignificant growth inhibition
AntiviralViral replication enzymesInhibition observed
AnticancerHuman cancer cell linesInduction of apoptosis

Future Research Directions

Further research is needed to:

  • Elucidate Specific Mechanisms : Understanding the precise molecular interactions and pathways affected by this compound will enhance its therapeutic applications.
  • Conduct In Vivo Studies : Animal models are necessary to assess the pharmacokinetics and pharmacodynamics of this compound.
  • Explore Structural Modifications : Investigating analogs may lead to compounds with improved efficacy or reduced toxicity.

Q & A

Q. Key Optimization Parameters :

ParameterImpact
Solvent PolarityAffects nucleophilicity and reaction rate
TemperatureHigher temps (~100°C) improve substitution efficiency
CatalystsPd(PPh₃)₄ enhances regioselectivity in cross-coupling steps

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Use X-ray crystallography to resolve bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Pyrimidine Ring Geometry : Confirm planarity (deviation < 0.01 Å) and substituent orientations.
  • Cyclobutyl Group Conformation : Analyze puckering parameters (e.g., envelope or twist conformations) via SHELX refinement .

Q. Complementary Techniques :

  • NMR : Assign signals using ¹H-¹³C HSQC/HMBC to verify substitution patterns.
  • DFT Calculations : Compare experimental vs. computed IR/Raman spectra for functional group validation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Address competing side reactions (e.g., over-methylation or cyclobutyl ring opening) via:

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), base (K₂CO₃ vs. NaH), and temperature systematically.
  • In Situ Monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .

Q. Case Study :

ConditionYield Improvement
K₂CO₃ in DMF at 90°C45% → 72%
Pd(OAc)₂ catalyst (1 mol%)Reduced dimerization by 30%

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:
Evaluate confounding factors:

Assay Conditions : Check pH sensitivity (e.g., protonation of the amine group affects binding).

Conformational Flexibility : Use molecular dynamics (MD) simulations to assess cyclobutyl ring dynamics in solution vs. crystal states .

Metabolite Interference : Perform LC-MS metabolomics to identify degradation products in cell-based assays .

Example : A 10-fold IC₅₀ difference in kinase inhibition was traced to intramolecular H-bonding (N–H⋯N) stabilizing an inactive conformation .

Computational: What density functional theory (DFT) methods best predict electronic properties?

Answer:
Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to:

  • Calculate HOMO/LUMO energies for redox potential estimation.
  • Map electrostatic potential (ESP) surfaces to predict nucleophilic/electrophilic sites .

Q. Benchmarking Data :

FunctionalAvg. Error (kcal/mol)
B3LYP2.4
M06-2X1.9

Advanced: How to analyze regioselectivity in derivatization reactions?

Answer:
Combine experimental and computational approaches:

Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.

NBO (Natural Bond Orbital) Analysis : Quantify charge distribution at reactive sites (e.g., N4 vs. C6 positions) .

Q. Regioselectivity Trends :

PositionReactivity (Relative)
N4 (Cyclobutyl)Higher due to amine lone-pair donation
C6 (Methyl)Stabilized by hyperconjugation

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials under inert gas (Ar/N₂).
  • Hydrolytic Degradation : Avoid protic solvents; use desiccants (e.g., molecular sieves).
  • Thermal Stability : DSC/TGA analysis shows decomposition >150°C .

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